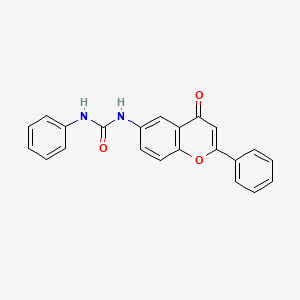

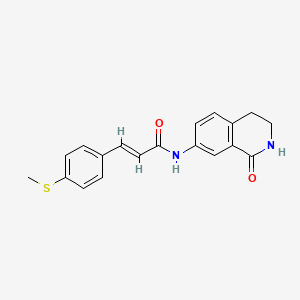

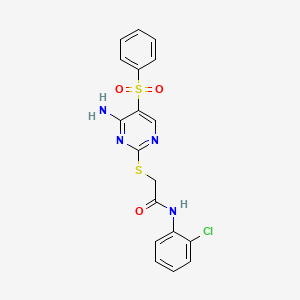

1-(4-氧代-2-苯基-4H-香豆素-6-基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromene core is a common motif in natural products and synthetic compounds with pharmacological significance. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, was achieved through a Vilsmeier reaction followed by oxidation using Jones reagent . Similarly, the synthesis of complex chromene derivatives can be accomplished through one-pot, multi-component reactions, as demonstrated by the preparation of a piperidinyl phenyl chromene derivative using 4-hydroxy-coumarin, piperidinobenzaldehyde, and thiourea in the presence of p-toluenesulfonic acid . These methods highlight the versatility of chromene chemistry and the potential for synthesizing a wide range of derivatives, including the target compound "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea."

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the X-ray supramolecular structure analysis of chromeno[4,3-c]pyrazol-4-ones revealed that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings . This kind of detailed structural analysis is crucial for understanding the behavior of chromene derivatives in different environments and can provide insights into the molecular structure of the compound .

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition, as seen in the synthesis of pyrrolo[3,4-d]isoxazole derivatives from N-arylmaleimides and nitrile oxide . The reactivity of the chromene moiety can be exploited to create a diverse array of compounds with potential biological activities. The specific reactions that "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" may undergo would depend on the substituents present on the chromene core and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of a coumarine-based acylthiourea synthon showed that the coumarin and phenyl rings are nearly coplanar, which affects the molecule's intermolecular interactions and stability . These properties are important for the compound's solubility, stability, and reactivity, which in turn can affect its potential as a drug candidate. The specific properties of "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" would need to be determined through experimental studies, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to fully understand its behavior and potential applications.

科学研究应用

药理学应用

- 抗癌药物研究:一项关于S-1的研究,这是一种新型口服抗癌药物,显示其通过生化调节改善肿瘤选择性毒性的有效性。这项研究突显了复杂有机化合物在癌症治疗中的潜力 (Sakata et al., 1998)。

材料科学和环境健康

- 暴露于工业化学品:关于人类暴露于邻苯二甲酸酯及其氧化代谢物作为生物标志物的研究讨论了工业化学品的广泛使用及其潜在健康影响。这项研究反映了合成化合物对环境和健康的影响 (Barr et al., 2003)。

生物监测和健康影响

- 酚和对羟基苯甲酸浓度:对波多黎各孕妇尿液中酚和对羟基苯甲酸浓度与氧化应激和炎症标志物之间的关联进行调查,强调了监测暴露于合成化合物并了解其健康影响的重要性 (Watkins et al., 2015)。

氧化应激和抗氧化剂

- 抗坏血酸干预研究:一项关于急性抗坏血酸补充对运动诱导的自由基产生影响的研究突显了抗氧化剂在减轻由各种应激源引起的氧化应激中的作用,包括化学暴露 (Ashton et al., 1999)。

作用机制

属性

IUPAC Name |

1-(4-oxo-2-phenylchromen-6-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-19-14-21(15-7-3-1-4-8-15)27-20-12-11-17(13-18(19)20)24-22(26)23-16-9-5-2-6-10-16/h1-14H,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZLEPQNJQAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)